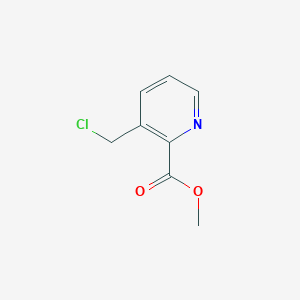
Methyl 3-(chloromethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(clorometil)picolinato de metilo es un compuesto orgánico con la fórmula molecular C8H8ClNO2. Es un derivado del ácido picolínico, donde el grupo metilo se sustituye en la posición 3 con un grupo clorometilo. Este compuesto es de gran interés en la síntesis orgánica y en varios campos de investigación científica debido a sus propiedades químicas únicas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 3-(clorometil)picolinato de metilo se puede sintetizar mediante la clorometilación del picolinato de metilo. La reacción generalmente implica el uso de agentes clorometilantes como el éter clorometílico o el cloroformato de clorometilo en presencia de un catalizador ácido de Lewis como el yoduro de zinc (ZnI2) o el cloruro de aluminio (AlCl3). La reacción se lleva a cabo en un solvente inerte como el diclorometano a bajas temperaturas para garantizar altos rendimientos y minimizar las reacciones secundarias .
Métodos de producción industrial: A escala industrial, la producción de 3-(clorometil)picolinato de metilo sigue rutas sintéticas similares, pero con condiciones de reacción optimizadas para mejorar la eficiencia y la escalabilidad. Los reactores de flujo continuo y las técnicas avanzadas de purificación se emplean para garantizar la calidad constante del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-(clorometil)picolinato de metilo experimenta diversas reacciones químicas, que incluyen:
Sustitución nucleofílica: El grupo clorometilo puede ser reemplazado por nucleófilos como aminas, tioles o alcóxidos, lo que lleva a la formación de los picolinatos sustituidos correspondientes.
Oxidación: El compuesto se puede oxidar para formar derivados del ácido picolínico.
Reducción: Las reacciones de reducción pueden convertir el grupo clorometilo en un grupo metilo u otros grupos funcionales.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como la azida de sodio (NaN3) o el tiocianato de potasio (KSCN) en solventes apróticos polares.
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Productos principales:
Sustitución nucleofílica: Picolinatos sustituidos con varios grupos funcionales.
Oxidación: Derivados del ácido picolínico.
Reducción: Picolinato de metilo u otros derivados reducidos.
Aplicaciones Científicas De Investigación
El 3-(clorometil)picolinato de metilo tiene diversas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se utiliza en la síntesis de moléculas bioactivas y como precursor de productos farmacéuticos.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como intermedio en el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción del 3-(clorometil)picolinato de metilo implica su interacción con objetivos moleculares específicos. El grupo clorometilo puede sufrir un ataque nucleofílico, lo que lleva a la formación de enlaces covalentes con moléculas biológicas. Esta reactividad se explota en el diseño de inhibidores enzimáticos y otros compuestos bioactivos. Los efectos del compuesto están mediados por vías que implican sustitución nucleofílica y transformaciones bioquímicas posteriores .
Compuestos similares:
Ácido picolínico: Un derivado con un grupo ácido carboxílico en la posición 2.
Ácido nicotínico: Un isómero con la cadena lateral carboxilo en la posición 3.
Ácido isonicotínico: Un isómero con la cadena lateral carboxilo en la posición 4.
Singularidad: El 3-(clorometil)picolinato de metilo es único debido a la presencia del grupo clorometilo, que imparte una reactividad distinta y permite diversas transformaciones químicas. Esto lo convierte en un intermedio valioso en la síntesis orgánica y un compuesto versátil en varias aplicaciones de investigación.
Comparación Con Compuestos Similares
Picolinic Acid: A derivative with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl side chain at the 4-position.
Uniqueness: Methyl 3-(chloromethyl)picolinate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
methyl 3-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3 |
Clave InChI |
WXAAAIBGUPJZCO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















